molecular formula C19H23N5O B2529722 3-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2201436-41-9

3-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine

Cat. No. B2529722
CAS RN: 2201436-41-9
M. Wt: 337.427
InChI Key: JDAWVBRGGOZIPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines (PPs), which are part of the compound’s structure, have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .


Molecular Structure Analysis

The compound’s molecular structure is based on a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The compound’s photophysical properties can be tuned by modifying the electron-donating groups (EDGs) at position 7 on the fused ring . The PPs bearing simple aryl groups allow good solid-state emission intensities .


Physical And Chemical Properties Analysis

The compound’s photophysical properties can be tuned, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .

Mechanism of Action

The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .

Future Directions

The compound’s significant photophysical properties have attracted a great deal of attention in material science recently . Its structural diversity and potential applications make it a promising area for future research .

properties

IUPAC Name

2-methyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-14-4-3-7-21-19(14)25-13-16-5-9-23(10-6-16)18-17-12-15(2)22-24(17)11-8-20-18/h3-4,7-8,11-12,16H,5-6,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAWVBRGGOZIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN4C3=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine

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